molecular formula C13H19ClN2O3 B1425542 Bzl-Gln-Ome HCl CAS No. 402929-52-6

Bzl-Gln-Ome HCl

Cat. No.: B1425542
CAS No.: 402929-52-6
M. Wt: 286.75 g/mol
InChI Key: YGJASGUIWUFZEF-MERQFXBCSA-N
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Description

Methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride: is a compound known for its applications in peptide synthesis and protein science. It is commonly referred to by its chemical name, methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride, and is recognized for its role as a protecting group in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride typically involves the protection of amino acids using benzyl groups. The process often includes the use of liquid hydrogen fluoride for deprotection . The synthetic route involves the coupling of amino acids onto a functionalized polystyrene resin, followed by sequential deprotections and amide coupling reactions .

Industrial Production Methods: In industrial settings, the production of methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride involves large-scale peptide synthesis protocols. These methods utilize automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its role in peptide bond formation and deprotection reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride include hydrogen fluoride, sodium in liquid ammonia, and various protecting group reagents . The conditions for these reactions are typically mild to prevent degradation of the peptide chains .

Major Products Formed: The major products formed from the reactions involving methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride are protected peptides and deprotected amino acids. These products are crucial intermediates in the synthesis of complex peptides and proteins .

Scientific Research Applications

Methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a protecting group for amino acids . This compound is also used in the study of protein-protein interactions and the development of peptide-based therapeutics .

Mechanism of Action

Comparison with Similar Compounds

  • Methyl (2S)-5-amino-2-(tert-butoxycarbonylamino)-5-oxopentanoate
  • Methyl (2S)-5-amino-2-(benzyloxycarbonylamino)-5-oxopentanoate
  • Methyl (2S)-5-amino-2-(fluorenylmethyloxycarbonylamino)-5-oxopentanoate

Uniqueness: Methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate hydrochloride is unique due to its specific use of the benzyl group as a protecting group. This provides a balance between stability and ease of deprotection, making it a preferred choice in peptide synthesis .

Properties

IUPAC Name

methyl (2S)-5-amino-2-(benzylamino)-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-18-13(17)11(7-8-12(14)16)15-9-10-5-3-2-4-6-10;/h2-6,11,15H,7-9H2,1H3,(H2,14,16);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJASGUIWUFZEF-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)N)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC(=O)N)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402929-52-6
Record name L-Glutamine, N2-(phenylmethyl)-, methyl ester, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402929-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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